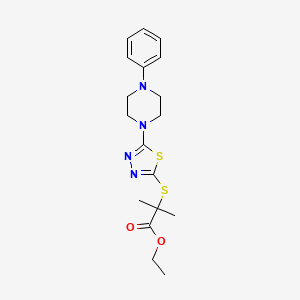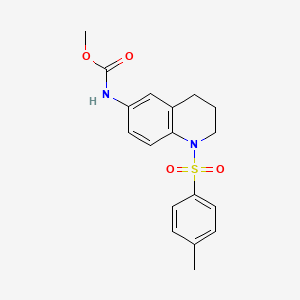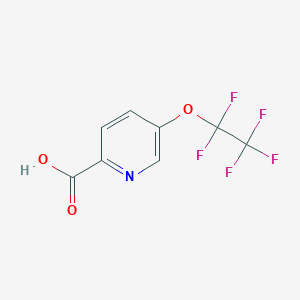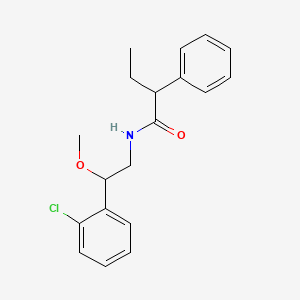
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine is a cyclic organic compound that is widely used in the synthesis of various pharmaceuticals . It is a common moiety in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Thiadiazole is a type of heterocyclic compound that contains sulfur and nitrogen in its ring structure .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and varies based on the specific substituents attached to the piperazine ring . The structure of thiadiazole derivatives also depends on the specific substituents attached to the thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving piperazine and thiadiazole derivatives can be diverse, depending on the specific substituents attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine and thiadiazole derivatives depend on the specific substituents attached to these rings .科学的研究の応用
Heterocyclic Synthesis Applications : This compound is involved in gas-phase pyrolysis reactions in heterocyclic synthesis, providing mechanistic information and insights into the kinetics of these reactions (Al-Awadi & Elnagdi, 1997).
Anticancer Agent Development : Research has explored the synthesis of novel thiadiazole derivatives incorporating the pyrazole moiety as potential anticancer agents. Such compounds have shown concentration-dependent cellular growth inhibitory effects in breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Properties : Studies have synthesized new 1,3,4-thiadiazole derivatives with demonstrated antimicrobial properties against various bacteria and fungi, highlighting the potential medical applications of these compounds (Önkol et al., 2008).
Biological Activity Investigations : The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties with 1,3,4-thiadiazole has been studied, revealing good to moderate antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
PPARgamma Agonists Development : Research into the development of PPARgamma agonists has involved the exploration of compounds like Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate, contributing to the understanding of binding, functional activity, and solubility (Collins et al., 1998).
Molecular Modeling and Drug Design : The compound's derivatives have been used in molecular modeling and drug design, particularly in the context of anti-inflammatory and analgesic agents. This includes evaluating their mechanism of action and specificity against enzymes like COX-2 (Shkair, Shakya, Raghavendra, & Naik, 2016).
Fungicidal Activity : Studies have also evaluated the fungicidal activity of thiadiazole derivatives against pathogens like Rhizoctonia solani, indicating their potential use in agriculture (Chen, Li, & Han, 2000).
Synthesis of Hybrid Molecules : The compound has been involved in the synthesis of hybrid molecules containing different moieties like oxadiazole and thiazole, explored for their antimicrobial and surface activities (Sarva et al., 2022).
Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety derived from this compound have been assessed for their insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQVNWEVXBCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)




![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)



![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)